1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
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Overview
Description
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a compound known for its unique chemical structure. As an organic molecule, it consists of multiple functional groups that provide versatile reactivity, making it significant in various chemical and biological applications.
Preparation Methods
Synthetic Routes
The synthesis of 1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone generally involves multiple steps:
Formation of 3-chloropyridin-4-yl derivative: : This step includes chlorination reactions usually facilitated by thionyl chloride or similar chlorinating agents under controlled temperatures.
Piperidin-1-yl group attachment: : The piperidine ring is introduced via nucleophilic substitution reactions involving appropriate piperidine derivatives.
Formation of 1H-1,2,4-triazol-1-yl group: : This segment is typically synthesized through cyclization reactions starting from hydrazine derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial synthesis optimizes these reactions for scalability:
High-throughput chlorination: : Leveraging continuous flow systems for efficient chlorination.
Batch or continuous processing: : Utilizing large reactors for nucleophilic substitution and cyclization, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone participates in various chemical reactions:
Oxidation: : It can be oxidized to form various oxides, often using oxidizing agents like hydrogen peroxide or KMnO₄.
Reduction: : Employing reducing agents such as LiAlH₄ can modify certain functional groups.
Substitution: : The compound's halogen and triazole groups can undergo nucleophilic substitution, enabling the formation of various derivatives.
Hydrolysis: : Under acidic or basic conditions, hydrolysis can break down the compound into smaller fragments.
Scientific Research Applications
Chemistry
In synthetic chemistry, 1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone serves as an intermediate for various complex molecules, facilitating the creation of novel compounds with potential utility in various domains.
Biology and Medicine
Drug Development: : The compound’s structure allows it to act as a scaffold for the development of pharmacologically active agents, potentially targeting enzymes or receptors involved in disease pathways.
Enzyme Inhibition: : The triazole ring can interact with enzyme active sites, making it useful in designing enzyme inhibitors.
Industry
Material Science: : It can be incorporated into polymers to modify their properties, such as enhancing durability or thermal resistance.
Agriculture: : Potential use as a component in pesticides due to its activity against various pests.
Mechanism of Action
The compound's mechanism of action involves:
Molecular Targets: : The chloropyridinyl group can interact with cellular components, disrupting cellular processes. The triazole ring also exhibits binding affinity to specific proteins.
Pathways: : By binding to enzymes or receptors, it can inhibit or activate certain biochemical pathways, leading to desired pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropyridin-4-yl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone: : Similar in structure but lacks certain reactivity.
4-Chloro-1-piperidinyl-1,2,4-triazolyl ethane derivatives: : Shares similar functional groups but may exhibit different chemical behavior.
Chloropyridine-triazole conjugates: : Often used in similar applications but with varying effectiveness.
Uniqueness
1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone stands out due to its specific combination of functional groups, offering unique reactivity and stability, making it valuable for targeted scientific and industrial applications.
This compound encapsulates a balance of reactivity and stability, making it a crucial player in synthetic, medicinal, and industrial chemistry
Properties
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O2/c15-12-7-16-4-1-13(12)22-11-2-5-19(6-3-11)14(21)8-20-10-17-9-18-20/h1,4,7,9-11H,2-3,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMNPVKNFOHPRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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